FCN has been investigated as a potential solvent for use in electrochemical double-layer capacitors (EDLCs). These capacitors store energy through the accumulation of electrical charges at the interface between two electrodes. FCN's desirable properties for this application include its high capacitance, wide potential window, and good ionic conductivity. However, its toxicity and volatility pose significant challenges to its practical use in EDLCs.
FCN can serve as a building block for the synthesis of various organic molecules []. Its unique combination of a cyano group (C≡N) and a fluorine atom (F) can be employed to introduce these functionalities into complex organic structures. This property makes FCN a valuable tool for researchers in the field of organic chemistry.
Fluoroacetonitrile is a man-made compound not found naturally. It serves as a versatile intermediate in organic synthesis, particularly for the introduction of a fluoromethyl group (CH2F) into other molecules []. Due to its hazardous nature (discussed later), its use in research is relatively limited.
Fluoroacetonitrile possesses a simple linear structure. The carbon atoms form the backbone, with a hydrogen atom, a fluorine atom, and a cyano group (C≡N) bonded to the central carbon []. This structure gives rise to a dipole moment due to the electronegativity difference between fluorine and carbon, and the cyano group, making it a polar molecule [].
Fluoroacetonitrile can participate in various chemical reactions due to the presence of the reactive cyano group. Here's an overview of some relevant reactions:
CH2ClCN + HF -> CH2FCN + HCl
CH2FCN + Nu -> CH2F-Nu + CN-
CH2FCN + 2H2O -> CH2FCOOH + NH3
Due to the hazardous nature of fluoroacetonitrile, it is crucial to perform these reactions in a well-ventilated fume hood using appropriate safety protocols.
Fluoroacetonitrile is primarily used as a synthetic intermediate and does not have a known mechanism of action in biological systems.
Flammable;Acute Toxic;Irritant